molecular formula C58H100O12 B10767402 Linolein Hydroperoxides

Linolein Hydroperoxides

Cat. No.: B10767402
M. Wt: 989.4 g/mol
InChI Key: SOQCDTNXVWQPLF-SSXAMQHVSA-N
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Description

Preparation Methods

Linolein hydroperoxides are synthesized through the autoxidation of trilinolein. This process involves the exposure of trilinolein to oxygen, leading to the formation of hydroperoxides . In an industrial setting, the synthesis of linoleic acid 13-hydroperoxides can be achieved using an enzyme cascade consisting of lipoxygenase, lipase, and catalase. This method starts with safflower oil and optimizes reaction conditions for hydroperoxidation using lipoxygenase 1 from Glycine max in a solvent-free system .

Properties

Molecular Formula

C58H100O12

Molecular Weight

989.4 g/mol

IUPAC Name

[(2R)-2,3-bis[[(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoyl]oxy]propyl] (10E,12Z)-9-hydroperoxynonadeca-10,12-dienoate

InChI

InChI=1S/C58H100O12/c1-4-7-10-11-12-19-25-36-45-54(70-64)46-37-28-24-31-39-48-57(60)66-51-55(67-58(61)49-40-30-23-18-14-16-21-27-35-44-53(69-63)42-33-9-6-3)50-65-56(59)47-38-29-22-17-13-15-20-26-34-43-52(68-62)41-32-8-5-2/h19-21,25-27,34-36,43-45,52-55,62-64H,4-18,22-24,28-33,37-42,46-51H2,1-3H3/b25-19-,26-20-,27-21-,43-34+,44-35+,45-36+/t52?,53?,54?,55-/m1/s1

InChI Key

SOQCDTNXVWQPLF-SSXAMQHVSA-N

Isomeric SMILES

CCCCCC/C=C\C=C\C(CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OO

Canonical SMILES

CCCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OO

Origin of Product

United States

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